1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid
Description
This compound features a pyrazole ring substituted with a methyl group at position 4 and a carboxylic acid group at position 5. The nitrogen at position 1 of the pyrazole is linked to a piperidin-3-yl group protected by a tert-butoxy carbonyl (Boc) moiety.
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-16-18(12(10)13(19)20)11-6-5-7-17(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVISSNWZUDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring and the Boc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis, allowing for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group or to modify other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biochemical assays and as a probe in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine and pyrazole moieties. These moieties can then interact with enzymes, receptors, or other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Core Variations
Table 1: Core Heterocycle and Functional Group Comparison
Key Observations :
- Oxazole () reduces basicity due to its oxygen atom, altering electronic distribution and reactivity.
- Substituent Effects : The nitro group in the pyrazole derivative () is electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound (estimated pKa ~4–5 due to methyl and Boc groups).
Pharmacological and Functional Comparisons
Table 2: Receptor Binding and Functional Activity
Key Observations :
Key Observations :
Biological Activity
The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Molecular Structure
- Molecular Formula : C14H20N2O4
- SMILES : CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 280.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : IC50 values ranged from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : IC50 values ranged from 4.98 to 14.65 μM.
These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival .
The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key cellular processes:
- Microtubule Assembly : Compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells.
- Caspase Activation : Enhanced caspase-3 activity was observed, indicating the induction of apoptosis through the intrinsic pathway.
Other Biological Activities
Beyond its anticancer potential, pyrazole derivatives have been studied for various biological activities, including:
- Antibacterial : Some studies suggest efficacy against bacterial strains.
- Anti-inflammatory : Potential mechanisms include inhibition of pro-inflammatory cytokines.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing new pyrazole analogs, researchers developed a series of compounds based on the pyrazole scaffold. The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the piperidine ring and the carboxylic acid group significantly influenced biological activity. The presence of electron-withdrawing groups enhanced anticancer efficacy, while steric hindrance affected solubility and bioavailability .
Q & A
Q. Key Considerations :
- Optimize reaction conditions (e.g., 0–5°C for Boc protection to minimize side reactions).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Basic: How to characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ or [M−H]⁻) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve stereochemistry (e.g., piperidine chair conformation) if single crystals are obtained .
Basic: What are the common chemical reactions and stability concerns for this compound?
Methodological Answer:
- Reactions :
- Stability :
Advanced: How to design experiments to evaluate its role in PROTAC-mediated protein degradation?
Methodological Answer:
Linker Design : Incorporate the compound as a spacer between E3 ligase ligands (e.g., VHL or CRBN) and target protein binders. Optimize linker length for ternary complex formation .
Biological Assays :
- Western Blotting : Monitor target protein degradation (e.g., BRD4, ERα) in cell lines (HEK293, MCF7).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement .
Structure-Activity Relationship (SAR) : Modify pyrazole substituents (e.g., 4-methyl vs. 4-fluoro) to enhance proteasome recruitment efficiency .
Advanced: How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for key reactions (e.g., Boc deprotection or pyrazole cyclization) .
- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst, temperature) for high-yield synthesis .
- Molecular Dynamics (MD) : Simulate PROTAC ternary complex stability with varying linker configurations .
Advanced: How to address contradictory data in biological activity studies?
Methodological Answer:
- Data Triangulation :
- Validate results across multiple assays (e.g., SPR for binding affinity vs. cellular degradation efficacy) .
- Control for cell-line-specific variability (e.g., proteasome activity in cancer vs. normal cells).
- Structural Analysis : Compare X-ray/NMR structures of analogs to identify critical binding motifs (Table 1) .
Q. Table 1: Comparative Biological Activity of Structural Analogs
Advanced: What methodologies enable comparative analysis with structural analogs?
Methodological Answer:
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, piperidine → azetidine) and assay for activity .
- Crystallographic Overlays : Superimpose X-ray structures to identify steric/electronic differences impacting target binding .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities computationally to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
